
2-(Methylsulfonyl)benzaldehyde
Overview
Description
2-(Methylsulfonyl)benzaldehyde (CAS: 5395-89-1) is an aromatic aldehyde derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of the benzaldehyde core. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the aldehyde moiety, making it reactive in nucleophilic addition and condensation reactions . This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.
Preparation Methods
Detailed Synthetic Procedure
Step A: Formation of 4-Methylthio Benzaldehyde
- Starting materials : 4-chlorobenzaldehyde and sodium methyl mercaptide aqueous solution.
- Catalyst : Phase-transfer catalysts such as tetrabutylammonium bromide, tetrabutylammonium chloride, or tetrabutylammonium iodide are employed to enhance reaction rates and yields.
- Reaction conditions : The reaction is typically conducted at 45–60 °C with stirring, monitored by thin-layer chromatography (TLC) to confirm the consumption of 4-chlorobenzaldehyde.
- Outcome : The reaction yields a yellow oil of crude 4-methylthio benzaldehyde with yields exceeding 106%, indicating high conversion and minor impurities.
Step B: Oxidation to 2-(Methylsulfonyl)benzaldehyde
- Oxidant : Hydrogen peroxide (H2O2) is used as a green oxidant.
- Acid and catalyst : Sulfuric acid (20–50% concentration) and oxidation catalysts such as manganous sulfate or sodium wolframate facilitate the oxidation.
- Reaction conditions : The oxidation is performed at 40–65 °C with controlled addition of the crude methylthio benzaldehyde. The reaction progress is monitored by TLC.
- Workup : After completion, the reaction mixture is neutralized with liquid caustic soda to pH 7–7.8, cooled to induce crystallization, followed by filtration and drying at 60–70 °C.
- Yield and purity : The final product is obtained with high purity (99.5–99.8% by HPLC) and overall two-step recovery yields between 92.4% and 96.5%.
Representative Data from Industrial Embodiments
Parameter | Embodiment 1 | Embodiment 3 |
---|---|---|
4-Chlorobenzaldehyde (g) | 250 | 250 |
Sodium methyl mercaptide molar ratio | 1.1 | 1.5 |
Phase-transfer catalyst | Tetrabutylammonium bromide (0.025 mol ratio) | Tetrabutylammonium iodide (0.1 mol ratio) |
Step A reaction temperature (°C) | 45–50 | 50–55 |
Crude methylthio benzaldehyde yield (%) | 107.2 | 106.5 |
Oxidation catalyst | Manganous sulfate | Manganous sulfate |
Hydrogen peroxide molar ratio | 2.5 | 4 |
Oxidation temperature (°C) | 40–50 | 55–60 |
pH after neutralization | 7 | 7.8 |
Final product yield (g) | 302.5 | 315.9 |
Final product purity (HPLC, %) | 99.8 | 99.6 |
Two-step total recovery (%) | 92.4 | 96.5 |
This data illustrates the robustness and reproducibility of the method under varying catalyst and reagent ratios, with consistently high yields and purity suitable for industrial application.
Advantages and Industrial Relevance
- Raw material availability : 4-chlorobenzaldehyde is commercially available and inexpensive.
- Operational simplicity : The reactions proceed under mild conditions with straightforward workup.
- Environmental impact : Use of hydrogen peroxide as oxidant and aqueous media reduces hazardous waste.
- Cost efficiency : High yields and short reaction times minimize production costs.
- Scalability : The process is demonstrated at a scale of hundreds of grams with potential for further scale-up.
Comparative Notes on Alternative Methods
Earlier methods involved multi-step sequences such as chlorosulfonation of toluene derivatives followed by reduction, methylation, bromination, and hydrolysis, which suffered from low yields (~53%), complex operations, and significant environmental burdens. Other oxidation methods using potassium hydrogen persulfate or formic acid/hydrogen peroxide mixtures yielded lower efficiencies (21–44%) and were less practical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: : 2-(Methylsulfonyl)benzaldehyde can undergo further oxidation to form 2-(methylsulfonyl)benzoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or nitric acid .
-
Reduction: : The compound can be reduced to 2-(methylsulfonyl)benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .
-
Substitution: : It can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Major Products Formed:
2-(Methylsulfonyl)benzoic acid: (from oxidation).
2-(Methylsulfonyl)benzyl alcohol: (from reduction).
Scientific Research Applications
Chemistry: : 2-(Methylsulfonyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: : The compound is utilized in the synthesis of biologically active molecules, including antibiotics and anti-inflammatory agents. Its derivatives have shown potential in medicinal chemistry for the development of new therapeutic agents .
Industry: : In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the methylsulfonyl group can influence the compound’s reactivity and stability .
Molecular Targets and Pathways: : The compound can interact with various enzymes and proteins, depending on its specific derivatives. For example, sulfonamide derivatives of this compound have been shown to inhibit certain bacterial enzymes, making them effective antibacterial agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Methylsulfonyl)benzaldehyde with structurally related compounds, highlighting substituents, properties, and applications:
Electronic and Reactivity Differences
- Sulfonyl vs. Phosphino Groups: The sulfonyl group in this compound withdraws electron density, increasing aldehyde reactivity, whereas the diphenylphosphino group in 2-(diphenylphosphino)benzaldehyde donates electron density, enhancing metal coordination for catalytic applications .
- Hydroxy/Methoxy Substitution : 2-Hydroxy-4-methoxybenzaldehyde exhibits reduced electrophilicity due to electron-donating hydroxyl and methoxy groups, limiting its use in condensation reactions but favoring flavoring applications .
Biological Activity
2-(Methylsulfonyl)benzaldehyde, a compound characterized by a benzaldehyde structure with a methylsulfonyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 189.22 g/mol. The presence of the methylsulfonyl group enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of various biological pathways. The aldehyde group is particularly reactive, allowing it to engage in diverse chemical interactions that may affect cellular functions.
Anti-inflammatory Effects
Inhibitors targeting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, have been explored for their therapeutic potential. Compounds with structural similarities to this compound have shown promise in COX-2 inhibition, suggesting potential anti-inflammatory applications .
Synthesis and Biological Evaluation
A study focused on the synthesis of derivatives from this compound highlighted its utility as a building block in developing novel chemical entities. While specific biological data on this compound remain sparse, related benzaldehyde derivatives have demonstrated significant biological activities, including antimicrobial effects against various pathogens .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Methylsulfonyl)benzaldehyde, and how can reaction conditions be optimized?
- Methodology :
- Sulfonylation : React benzaldehyde derivatives with methylsulfonyl chloride (e.g., using 2-methylbenzaldehyde as a precursor under controlled pH and temperature). Catalysts like pyridine or triethylamine can enhance reactivity .
- Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 chloroform:methanol) .
- Optimization : Vary solvent polarity (e.g., DMF vs. THF) and reaction time (2–24 hours) to maximize yield. Kinetic studies (e.g., via UV-Vis spectroscopy) can identify rate-limiting steps .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR : Analyze - and -NMR spectra for characteristic aldehyde proton (~10 ppm) and methylsulfonyl group signals (~3 ppm for CH, ~125–130 ppm for SO) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 198.05 (CHOS) .
Q. What safety protocols are critical when handling this compound?
- Handling : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. Store in amber vials at 2–8°C, away from oxidizing agents (e.g., peroxides) due to the aldehyde’s reactivity .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Dispose as hazardous organic waste .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in proposed reaction mechanisms involving this compound?
- Approach :
- Conduct time-resolved kinetic experiments (e.g., stopped-flow spectroscopy) to measure activation energies () for sulfonylation or nucleophilic additions.
- Compare experimental rate constants with DFT-calculated transition states to validate mechanistic pathways .
- Case Study : Conflicting reports on aldehyde reactivity in polar vs. nonpolar solvents can be addressed by correlating solvent dielectric constants with reaction rates .
Q. What strategies mitigate discrepancies in biological activity data for this compound derivatives?
- Data Harmonization :
- Standardize assay conditions (e.g., cell lines, incubation times) across studies. For example, inconsistent IC values in antifungal assays may arise from variations in fungal strain susceptibility .
- Use meta-analysis to identify outliers and validate trends via dose-response curves .
Q. How does computational modeling predict the reactivity of this compound in multi-step syntheses?
- Tools :
- DFT Calculations : Optimize molecular geometries (e.g., Gaussian 16) to predict electrophilic aldehyde reactivity and sulfonyl group stability under acidic/basic conditions .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. What role does this compound play in designing photoactive or catalytic systems?
- Applications :
- Photocatalysis : The electron-withdrawing sulfonyl group enhances light absorption in UV-activated catalysts. Monitor photodegradation pathways via LC-MS .
- Ligand Design : Coordinate with transition metals (e.g., Pd, Ru) for cross-coupling reactions. Characterize complexes using X-ray crystallography .
Properties
IUPAC Name |
2-methylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCAQPWSXBFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277594 | |
Record name | 2-(Methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-89-1 | |
Record name | 5395-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylsulfonylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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